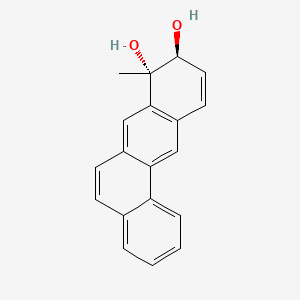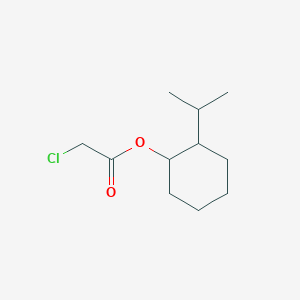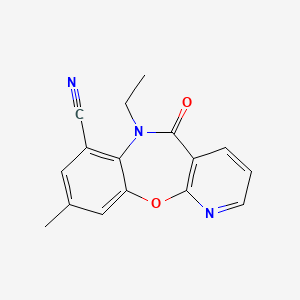
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that combines a pyridine ring fused with a benzoxazepine ring, making it an interesting subject for various chemical and pharmaceutical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes alkylation to introduce the ethyl and methyl groups.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxazepine ring. This step often involves the use of reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: The parent compound.
6-Ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the cyano group.
7-Cyano-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the ethyl group.
7-Cyano-6-ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group.
Uniqueness
The presence of the cyano, ethyl, and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Eigenschaften
CAS-Nummer |
140413-27-0 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
6-ethyl-9-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-3-19-14-11(9-17)7-10(2)8-13(14)21-15-12(16(19)20)5-4-6-18-15/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
OSNHXMBZJPUQKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=CC=N3)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


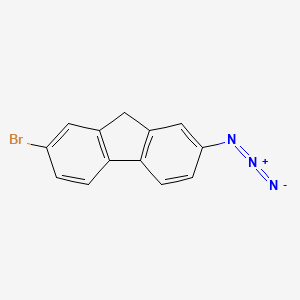
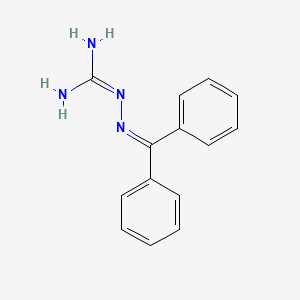
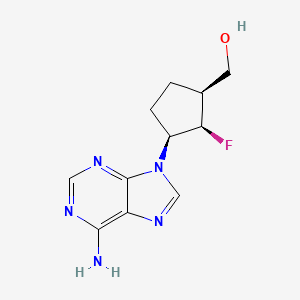


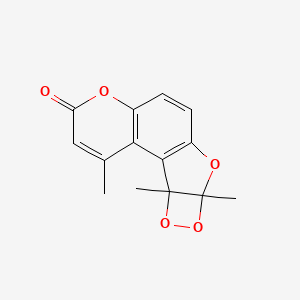
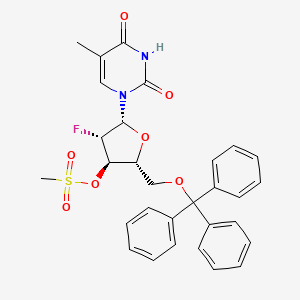
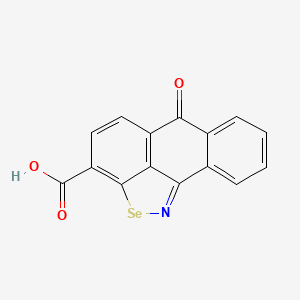
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)

